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Compound of Interest

Compound Name: (S)-2-amino-2-phenylacetamide

Cat. No.: B031664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-amino-2-
phenylacetamide, a chiral aminamide scaffold significant in pharmaceutical synthesis. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for structural confirmation, purity assessment, and quality control in drug

development and manufacturing.

Molecular Structure
(S)-2-amino-2-phenylacetamide (C₈H₁₀N₂O) is a chiral molecule with a molecular weight of

150.18 g/mol .[1][2][3] Its structure consists of a phenyl ring and an acetamide group attached

to a stereogenic carbon, which also bears an amino group. Understanding the spectroscopic

signature of this molecule is fundamental for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an

organic molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of

hydrogen atoms in the molecule. The expected chemical shifts for (S)-2-amino-2-
phenylacetamide are summarized below.
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Table 1: ¹H NMR Spectral Data for (S)-2-amino-2-phenylacetamide

Proton Assignment
Representative
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic Protons (Ar-

H)
7.25 - 7.48 Multiplet (m) 5H

Methine Proton (α-

CH)
~4.50

Singlet (s) or Triplet

(t)*
1H

Amine Protons (-NH₂) Variable (Broad) Singlet (s, br) 2H

Amide Protons (-

CONH₂)
Variable (Broad) Singlet (s, br) 2H

Note: The multiplicity of the α-CH proton can be a singlet if coupling to the adjacent NH₂

protons is not resolved, or a triplet if it couples. The amine and amide protons are

exchangeable with D₂O and their chemical shifts are highly dependent on solvent and

concentration.

Interpretation:

Aromatic Protons: The multiplet between 7.25 and 7.48 ppm is characteristic of the five

protons on the monosubstituted benzene ring.[1]

Methine Proton: The signal around 4.50 ppm corresponds to the single proton on the chiral

carbon (α-carbon), which is deshielded by the adjacent phenyl ring, amino group, and

carbonyl group.[1]

Amine and Amide Protons: The broad signals for the NH₂ protons are typical due to

quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary

significantly.

¹³C NMR Spectroscopy
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Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each

unique carbon atom gives a distinct signal.[4]

Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-amino-2-phenylacetamide

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) ~175

Aromatic Carbon (C-ipso) ~140

Aromatic Carbons (C-ortho, C-meta, C-para) 126 - 129

Methine Carbon (α-CH) ~58

Interpretation:

Carbonyl Carbon: The signal at the lowest field (~175 ppm) is characteristic of the amide

carbonyl carbon.

Aromatic Carbons: The signals in the 126-140 ppm range correspond to the six carbons of

the phenyl ring. The carbon directly attached to the chiral center (ipso-carbon) is typically the

most deshielded of this group.

Methine Carbon: The signal around 58 ppm is assigned to the chiral α-carbon, which is

bonded to the nitrogen of the amino group and the phenyl ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations.[5]

Table 3: Characteristic IR Absorption Bands for (S)-2-amino-2-phenylacetamide
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Functional Group Vibration Type
Characteristic Absorption
(cm⁻¹)

Amine (N-H)
Symmetric & Asymmetric

Stretch
3400 - 3250 (two bands)

Amide (N-H) Stretch ~3350 and ~3180 (two bands)

Aromatic (C-H) Stretch 3100 - 3000

Aliphatic (C-H) Stretch 2900 - 2800

Amide (C=O) "Amide I" Stretch ~1650

Amine/Amide (N-H) "Amide II" Bend 1640 - 1550

Aromatic (C=C) Stretch 1600 - 1450

Interpretation:

N-H Stretching: The presence of two N-H stretching bands for both the primary amine and

the primary amide in the 3100-3400 cm⁻¹ region confirms these functional groups.

C=O Stretching: The strong absorption band around 1650 cm⁻¹ (Amide I band) is a clear

indicator of the amide carbonyl group.

N-H Bending: The Amide II band, resulting from N-H bending, further confirms the presence

of the amide linkage.

Aromatic Region: Absorptions for aromatic C-H and C=C stretching confirm the presence of

the phenyl ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a

compound.[6] In electron ionization (EI) MS, the molecule is ionized, and the resulting

molecular ion often fragments in a characteristic pattern.[7]

Table 4: Mass Spectrometry Data for (S)-2-amino-2-phenylacetamide
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Ion m/z (mass-to-charge ratio) Interpretation

[M]⁺ 150 Molecular Ion

[M+H]⁺ 151
Protonated Molecular Ion (in

soft ionization)

[M+Na]⁺ 173
Sodiated Adduct (in soft

ionization)

C₇H₇N⁺ 105 Loss of CONH₂

C₆H₅⁺ 77 Phenyl cation

Interpretation:

Molecular Ion: The peak at m/z 150 corresponds to the molecular weight of the compound.[8]

Fragmentation: A common fragmentation pathway involves the cleavage of the bond

between the chiral carbon and the carbonyl group, leading to a fragment with m/z 105.

Further fragmentation can lead to the formation of the phenyl cation at m/z 77. The

observation of these fragments helps to confirm the molecular structure.

Analytical Workflow and Data Integration
The definitive structural elucidation of (S)-2-amino-2-phenylacetamide relies on the

integration of data from multiple spectroscopic techniques. The following workflow outlines the

logical process from sample analysis to structure confirmation.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols
Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition
Sample Preparation: Weigh approximately 5-25 mg of (S)-2-amino-2-phenylacetamide.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean
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vial.[9]

Filtration: Filter the solution through a pipette with a small glass wool plug directly into a

clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can severely

degrade the quality of the spectrum.

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto

the deuterium signal of the solvent, and the magnetic field will be shimmed to maximize

homogeneity.[10]

¹H NMR Acquisition: Acquire the ¹H spectrum. A sufficient number of scans are collected to

achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C

(1.1%), a larger number of scans and a more concentrated sample are typically required

compared to ¹H NMR.[11] Broadband proton decoupling is commonly used to simplify the

spectrum to singlets for each unique carbon.[4][11]

IR Sample Preparation and Acquisition (Thin Solid Film)
Sample Preparation: Dissolve a small amount (~5-10 mg) of the solid sample in a few drops

of a volatile solvent like methylene chloride or acetone.[12]

Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g.,

KBr or NaCl).[12]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of

the compound on the plate.[12] If the resulting peaks are too weak, another drop of the

solution can be added and dried.[12]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Mass Spectrometry Sample Introduction and Acquisition
(Electron Ionization)
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Sample Introduction: Introduce a small amount of the sample into the ion source, where it is

vaporized in a high vacuum.[13]

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons

(typically 70 eV), which ejects an electron from the molecule to form a positively charged

radical ion (molecular ion).[7][13]

Fragmentation: The high energy of the ionization process causes the molecular ion to

fragment into smaller, characteristic charged and neutral pieces.[13]

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are

accelerated by an electric field and separated by the mass analyzer based on their mass-to-

charge (m/z) ratio.[7][13]

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating

the mass spectrum.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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